molecular formula C7H3Cl2NO4 B178437 3,4-Dichloro-5-nitrobenzoic acid CAS No. 13300-63-5

3,4-Dichloro-5-nitrobenzoic acid

Cat. No.: B178437
CAS No.: 13300-63-5
M. Wt: 236.01 g/mol
InChI Key: QKFNYXRBTKWJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5-nitrobenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms and one nitro group attached to a benzoic acid core

Scientific Research Applications

3,4-Dichloro-5-nitrobenzoic acid has several applications in scientific research:

Safety and Hazards

When handling “3,4-Dichloro-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn. It is also recommended to ensure adequate ventilation and to avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-nitrobenzoic acid typically involves the nitration of 3,4-dichlorobenzoic acid. The process begins with the chlorination of benzoic acid to introduce chlorine atoms at the 3 and 4 positions. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 5 position .

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high temperatures and controlled addition of reagents to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3,5-Dichloro-4-nitrobenzoic acid
  • 2,4-Dichloro-3,5-dinitrobenzoic acid
  • 4-Chloro-3,5-dinitrobenzoic acid

Comparison: 3,4-Dichloro-5-nitrobenzoic acid is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

3,4-dichloro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFNYXRBTKWJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.